2,4-DB butyl ester 2,4-DB butyl ester
Brand Name: Vulcanchem
CAS No.: 6753-24-8
VCID: VC3903175
InChI: InChI=1S/C14H18Cl2O3/c1-2-3-8-19-14(17)5-4-9-18-13-7-6-11(15)10-12(13)16/h6-7,10H,2-5,8-9H2,1H3
SMILES: CCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Molecular Formula: C14H18Cl2O3
Molecular Weight: 305.2 g/mol

2,4-DB butyl ester

CAS No.: 6753-24-8

Cat. No.: VC3903175

Molecular Formula: C14H18Cl2O3

Molecular Weight: 305.2 g/mol

* For research use only. Not for human or veterinary use.

2,4-DB butyl ester - 6753-24-8

Specification

CAS No. 6753-24-8
Molecular Formula C14H18Cl2O3
Molecular Weight 305.2 g/mol
IUPAC Name butyl 4-(2,4-dichlorophenoxy)butanoate
Standard InChI InChI=1S/C14H18Cl2O3/c1-2-3-8-19-14(17)5-4-9-18-13-7-6-11(15)10-12(13)16/h6-7,10H,2-5,8-9H2,1H3
Standard InChI Key IXXKVXJYFVAQBI-UHFFFAOYSA-N
SMILES CCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Canonical SMILES CCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

2,4-DB butyl ester is characterized by a phenoxybutanoate backbone substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring. The butyl ester group enhances its lipid solubility, facilitating penetration through plant cuticles. Key identifiers include:

PropertyValueSource
CAS No.6753-24-8
Molecular FormulaC14H18Cl2O3\text{C}_{14}\text{H}_{18}\text{Cl}_{2}\text{O}_{3}
Molecular Weight305.20 g/mol
IUPAC NameButyl 4-(2,4-dichlorophenoxy)butanoate
Synonyms2,4-DB-butyl; Caswell No. 316B

The compound’s structure aligns with ester derivatives of chlorophenoxy herbicides, which are engineered to improve volatility and absorption characteristics compared to their acid counterparts .

PropertyValue/DescriptionSource
Melting PointNot reported-
Boiling PointNot reported-
Density~1.2–1.3 g/cm³ (estimated)
Solubility in WaterLow (<1 mg/mL at 21°C)
Log Kow (Partition Coefficient)~4.5–5.0 (estimated)

The compound’s low water solubility and moderate hydrophobicity (logKow\log K_{ow}) suggest a propensity for adsorption to organic matter in soil and sediments .

Applications in Agriculture and Beyond

Herbicidal Activity

2,4-DB butyl ester targets broadleaf weeds by mimicking auxin, a plant growth hormone, causing uncontrolled cell division and vascular tissue destruction. It is particularly effective in legume crops (e.g., soybeans, alfalfa) due to their ability to metabolize the herbicide into non-toxic compounds .

Usage Patterns

  • Crop Protection: Applied post-emergence at rates of 0.5–2.0 kg active ingredient per hectare .

  • Aquatic Weed Control: Limited use in water bodies due to risks of bioaccumulation and toxicity to aquatic invertebrates .

Environmental Fate and Ecotoxicology

Degradation Pathways

  • Hydrolysis: The ester bond undergoes rapid cleavage in alkaline conditions, yielding 2,4-DB acid and butanol .

  • Photolysis: UV exposure accelerates degradation, generating chlorinated phenols and carboxylic acids .

  • Microbial Metabolism: Soil microorganisms degrade the acid moiety into CO2\text{CO}_{2} and chloride ions, with half-lives ranging from 3–10 days under aerobic conditions .

Ecotoxicological Risks

OrganismEndpointValue (LC50/EC50)Source
Rainbow Trout96-hour LC501.2 mg/L
Daphnia magna48-hour EC500.8 mg/L
Algae (Selenastrum)72-hour EC500.05 mg/L

The compound’s high toxicity to algae (EC50=0.05mg/L\text{EC}_{50} = 0.05 \, \text{mg/L}) raises concerns about eutrophication and disruptions to aquatic food webs .

Regulatory Status and Restrictions

International Regulations

  • European Union: Classified as a skin irritant (H315) and sensitizer (H317) under Regulation (EC) No 1272/2008 .

  • United States: The EPA designates 2,4-DB butyl ester as a “Restricted Use Pesticide” (RUP) for aquatic applications due to risks to endangered species .

  • Australia: The APVMA restricts volatile ester formulations to mitigate off-target drift and phytotoxicity .

Mitigation Measures

  • Application Controls: Buffer zones and drift-reduction nozzles minimize exposure to non-target areas .

  • Personal Protective Equipment (PPE): Gloves, goggles, and respirators mandated during handling .

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